molecular formula C12H27O2PS2 B13761692 O,O-Dihexyl hydrogen dithiophosphate CAS No. 78-64-8

O,O-Dihexyl hydrogen dithiophosphate

Cat. No.: B13761692
CAS No.: 78-64-8
M. Wt: 298.5 g/mol
InChI Key: VFXJDWTUUZBKKT-UHFFFAOYSA-N
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Description

O,O-Dihexyl hydrogen dithiophosphate is a chemical compound with the molecular formula C12H28O2PS2. It is known for its applications in various industrial processes, particularly in the mining industry for ore extraction. The compound is characterized by its unique structure, which includes two hexyl groups attached to a dithiophosphate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O-Dihexyl hydrogen dithiophosphate can be synthesized through the reaction of hexanol with phosphorus pentasulfide. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:

2C6H13OH+P2S5(C6H13O)2P2S5+H2S2 \text{C}_6\text{H}_{13}\text{OH} + \text{P}_2\text{S}_5 \rightarrow (\text{C}_6\text{H}_{13}\text{O})_2\text{P}_2\text{S}_5 + \text{H}_2\text{S} 2C6​H13​OH+P2​S5​→(C6​H13​O)2​P2​S5​+H2​S

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O,O-Dihexyl hydrogen dithiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiophosphate moiety to thiophosphate derivatives.

    Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

Scientific Research Applications

O,O-Dihexyl hydrogen dithiophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: Widely used in the mining industry for ore flotation and extraction processes.

Mechanism of Action

The mechanism of action of O,O-Dihexyl hydrogen dithiophosphate involves its interaction with metal ions, forming stable complexes that facilitate various chemical processes. The compound acts as a ligand, binding to metal ions through its sulfur atoms. This interaction can influence the reactivity and stability of the metal complexes, making it useful in applications such as ore extraction and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • O,O-Diethyl hydrogen dithiophosphate
  • O,O-Diisopropyl hydrogen dithiophosphate
  • O,O-Di-sec-butyl hydrogen dithiophosphate

Uniqueness

O,O-Dihexyl hydrogen dithiophosphate is unique due to its longer alkyl chains (hexyl groups), which can influence its solubility, reactivity, and overall chemical properties. Compared to its shorter-chain counterparts, this compound may exhibit different physical and chemical behaviors, making it suitable for specific industrial applications .

Properties

CAS No.

78-64-8

Molecular Formula

C12H27O2PS2

Molecular Weight

298.5 g/mol

IUPAC Name

dihexoxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H27O2PS2/c1-3-5-7-9-11-13-15(16,17)14-12-10-8-6-4-2/h3-12H2,1-2H3,(H,16,17)

InChI Key

VFXJDWTUUZBKKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=S)(OCCCCCC)S

Origin of Product

United States

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